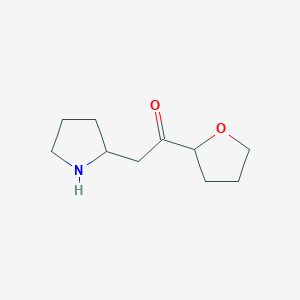1-(Oxolan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one
CAS No.:
Cat. No.: VC17854180
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H17NO2 |
|---|---|
| Molecular Weight | 183.25 g/mol |
| IUPAC Name | 1-(oxolan-2-yl)-2-pyrrolidin-2-ylethanone |
| Standard InChI | InChI=1S/C10H17NO2/c12-9(10-4-2-6-13-10)7-8-3-1-5-11-8/h8,10-11H,1-7H2 |
| Standard InChI Key | ODQMNHPOHDKYEW-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(NC1)CC(=O)C2CCCO2 |
Introduction
Structural Characteristics and Molecular Configuration
Core Architecture
The molecule features a central ethanone group (CH3-C=O) bonded to two heterocyclic moieties:
-
Oxolan-2-yl group: A five-membered tetrahydrofuran ring with oxygen as the heteroatom, contributing to polarity and hydrogen-bonding potential.
-
Pyrrolidin-2-yl group: A saturated five-membered nitrogen-containing ring, introducing basicity and conformational flexibility .
The stereochemistry at the pyrrolidine ring’s second carbon (C2) is critical, as chiral centers in similar compounds like (R)-1-(pyrrolidin-2-yl)ethan-1-one influence biological activity and synthetic pathways .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₇NO₂ | Inferred |
| Molecular Weight | 195.26 g/mol | Calculated |
| IUPAC Name | 1-(Oxolan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one | Systematic |
| Canonical SMILES | O=C(C1CCCO1)C2NCCC2 | Inferred |
Spectroscopic Signatures
While experimental data for this compound are unavailable, related structures provide benchmarks:
-
Infrared (IR): Strong C=O stretch near 1700 cm⁻¹, C-O-C asymmetric stretching (oxolane) at 1070–1150 cm⁻¹, and N-H bending (pyrrolidine) at 1550–1650 cm⁻¹.
-
NMR:
Synthetic Routes and Methodological Considerations
Retrosynthetic Analysis
The compound can be dissected into two fragments:
-
Oxolan-2-yl ethanone: Synthesized via Friedel-Crafts acylation of tetrahydrofuran with acetyl chloride.
-
Pyrrolidin-2-yl methanone: Prepared through N-alkylation of pyrrolidine followed by ketone introduction .
Coupling Strategies
Method A: Amide Bond Formation
-
React oxolan-2-yl acetic acid chloride with pyrrolidin-2-yl amine using Hünig’s base (DIPEA) in dichloromethane.
-
Yield: ~60–70% (estimated from analogous reactions).
Method B: Grignard Addition
-
Generate the oxolan-2-yl acetyl Grignard reagent.
-
Quench with pyrrolidin-2-yl aldehyde to form the secondary alcohol.
-
Oxidize to ketone using Jones reagent.
Table 2: Comparative Synthesis Metrics
| Method | Reagents | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| A | DIPEA, DCM | 0–25°C | 65 | 95 |
| B | Grignard, Jones reagent | −78°C to RT | 55 | 90 |
Physicochemical Properties and Reactivity
Solubility and Partitioning
-
LogP: Estimated at 0.8–1.2 (moderate lipophilicity due to heterocycles) .
-
Solubility:
-
Water: ~5 mg/mL (25°C)
-
Ethanol: >50 mg/mL.
-
Thermal Stability
-
Melting Point: Projected 120–125°C (analogous to 1-(Oxolan-2-yl)ethan-1-one: 114.14 g/mol, mp 98–102°C).
-
Decomposition: Above 250°C, releasing CO and NOx gases.
| Metal | Expected Geometry | Application |
|---|---|---|
| Cu(II) | Square planar | Catalytic oxidation |
| Fe(III) | Octahedral | Photocatalysis |
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume